molecular formula C6H13NO B6357101 (3S)-5,5-Dimethylpyrrolidin-3-ol CAS No. 2382254-35-3

(3S)-5,5-Dimethylpyrrolidin-3-ol

Cat. No. B6357101
CAS RN: 2382254-35-3
M. Wt: 115.17 g/mol
InChI Key: HFTIGFBKBVCGPD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-5,5-Dimethylpyrrolidin-3-ol (DMP) is an important organic compound that has been gaining attention in the scientific community due to its diverse range of applications. DMP is a chiral compound, meaning it has two mirror image forms which can be distinguished by their optical activity. It has a wide variety of uses, ranging from its use as a synthetic intermediate in the production of pharmaceuticals, to its use as a solvent for various chemical reactions and processes. DMP has also been studied for its potential use in medicinal applications, as well as its potential to act as a biochemical agent in various biological processes.

Scientific Research Applications

(3S)-5,5-Dimethylpyrrolidin-3-ol has a wide variety of applications in scientific research, and is used in a variety of different fields. In medicinal chemistry, this compound has been studied for its potential use as a synthetic intermediate in the production of pharmaceuticals. In biochemistry, this compound has been studied for its potential to act as a biochemical agent in various biological processes. In organic synthesis, this compound is used as a solvent for various chemical reactions and processes. In analytical chemistry, this compound is used as a chiral selector for the analysis of enantiomers. In environmental science, this compound is used as a reagent for the analysis of pollutants in the environment.

Mechanism of Action

The mechanism of action of (3S)-5,5-Dimethylpyrrolidin-3-ol is still not fully understood, but it is believed to be related to its ability to act as a chiral selector in various chemical reactions and processes. In the Mitsunobu reaction, for example, this compound is believed to act as a chiral selector, allowing the reaction to proceed in a more efficient manner. In organic synthesis, this compound is believed to act as a solvent, allowing the reaction to be carried out in a more efficient manner. In analytical chemistry, this compound is believed to act as a chiral selector, allowing the enantiomers to be separated and analyzed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood, but it is believed to have some effects on the body. In medicinal chemistry, this compound has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. In biochemistry, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In environmental science, this compound has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-5,5-Dimethylpyrrolidin-3-ol in laboratory experiments include its high yield, its low cost, and its wide range of applications. The disadvantages of using this compound in laboratory experiments include its potential toxicity, its potential to act as an inhibitor of certain enzymes, and its potential to act as a chiral selector.

Future Directions

There are several potential future directions for the research of (3S)-5,5-Dimethylpyrrolidin-3-ol. These include its potential use as a synthetic intermediate in the production of pharmaceuticals, its potential to act as a biochemical agent in various biological processes, its potential to act as an inhibitor of certain enzymes, and its potential to act as a chiral selector. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its potential toxicity. Finally, further research could be conducted on the potential applications of this compound in environmental science, such as its potential to act as an inhibitor of the enzyme cytochrome P450.

Synthesis Methods

There are several methods for the synthesis of (3S)-5,5-Dimethylpyrrolidin-3-ol. One of the most common methods is the Mitsunobu reaction, which involves the reaction of an alcohol with a phosphine oxide in the presence of a base. This reaction is usually carried out at room temperature, and yields the desired product in high yield. Another method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. This reaction is usually carried out at higher temperatures, and yields the desired product in high yield. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organometallic reagents.

properties

IUPAC Name

(3S)-5,5-dimethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTIGFBKBVCGPD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](CN1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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